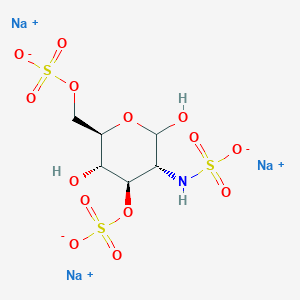
D-Glucosamine-2,3,6-trisulfate, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucosamine-2,3,6-trisulfate, trisodium salt is a sulfated derivative of glucosamine, a naturally occurring amino sugar. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three sulfate groups attached to the glucosamine molecule, which enhances its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2,3,6-trisulfate, trisodium salt typically involves the sulfation of glucosamine. One common method includes the reaction of glucosamine hydrochloride with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfation at the 2, 3, and 6 positions of the glucosamine molecule .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to achieve higher yields and purity. The process includes the sulfation reaction followed by purification steps such as crystallization and filtration to obtain the final product in its trisodium salt form .
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine-2,3,6-trisulfate, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of desulfated glucosamine derivatives.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Desulfated glucosamine and its derivatives.
Substitution: Various substituted glucosamine derivatives depending on the reagents used.
Scientific Research Applications
D-Glucosamine-2,3,6-trisulfate, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfated compounds.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for the treatment of osteoarthritis.
Industry: Utilized in the production of sulfated polysaccharides and other industrial chemicals.
Mechanism of Action
The mechanism of action of D-Glucosamine-2,3,6-trisulfate, trisodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the synthesis and degradation of glycosaminoglycans, which are essential components of the extracellular matrix.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cartilage metabolism, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
D-Glucosamine-3,6-di-O-sulfate (2Na): Another sulfated derivative of glucosamine with two sulfate groups.
D-Galactosamine-2-N-sulfate, sodium salt: A sulfated derivative of galactosamine.
D-Glucosamine-2-N,6-O-disulfate, sodium salt: A disulfated derivative of glucosamine.
Uniqueness
D-Glucosamine-2,3,6-trisulfate, trisodium salt is unique due to the presence of three sulfate groups, which enhances its solubility and reactivity compared to other sulfated derivatives. This makes it particularly useful in applications requiring high sulfation levels and specific reactivity patterns .
Properties
IUPAC Name |
trisodium;[(3R,4R,5R,6R)-2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRDKLPBWDHGMF-FRWAFGSFSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNa3O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














